2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-OL

Catalog No.
S12751851
CAS No.
M.F
C9H9F4NO
M. Wt
223.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)etha...

Product Name

2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-OL

IUPAC Name

2-amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol

Molecular Formula

C9H9F4NO

Molecular Weight

223.17 g/mol

InChI

InChI=1S/C9H9F4NO/c10-7-2-1-5(8(14)4-15)3-6(7)9(11,12)13/h1-3,8,15H,4,14H2

InChI Key

UJJZTXPJTZTQQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)C(F)(F)F)F

2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-OL is a fluorinated amino alcohol with the molecular formula C9H10F4N and a molecular weight of approximately 223.17 g/mol. It features a unique structure that includes an amino group, a hydroxyl group, and both fluorine and trifluoromethyl substituents on a phenyl ring. This compound is notable for its potential applications in medicinal chemistry due to its distinctive electronic properties imparted by the fluorine atoms, which enhance lipophilicity and influence biological interactions.

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, typically using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.
  • Reduction: The amino group can be reduced to form a primary or secondary amine, often using lithium aluminum hydride as a reducing agent.
  • Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives depending on the nucleophile used.

These reactions are significant for modifying the compound's structure and enhancing its biological activity or pharmacological properties .

The biological activity of 2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-OL is influenced by its ability to interact with specific molecular targets. The presence of the trifluoromethyl group enhances binding affinity to proteins or receptors due to increased lipophilicity. This compound has shown potential in various pharmacological studies, acting as a ligand that can modulate enzyme activity or receptor function. Its unique electronic properties allow it to participate in hydrogen bonding and other interactions critical for biological efficacy .

The synthesis of 2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-OL typically involves the following steps:

  • Starting Materials: The synthesis begins with commercially available precursors such as 4-fluoro-3-(trifluoromethyl)benzaldehyde.
  • Reductive Amination: The aldehyde is reacted with an amine source (e.g., ammonia or a primary amine) in the presence of a reducing agent like sodium cyanoborohydride, converting the aldehyde to an amine.
  • Chiral Resolution: If necessary, the resulting racemic mixture can be resolved into its enantiomers using chiral chromatography techniques.

This multi-step synthesis allows for the efficient production of the desired compound while maintaining high yields .

2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-OL has various applications in medicinal chemistry and drug development:

  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new therapeutic agents, particularly in treating conditions where modulation of specific receptors is required.
  • Chemical Probes: This compound can serve as a chemical probe in biochemical studies to investigate the role of specific molecular targets in biological systems.

The fluorinated nature of this compound enhances its potential utility in drug design due to improved metabolic stability and bioavailability .

Interaction studies have demonstrated that 2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-OL can effectively bind to various biological targets. The trifluoromethyl group increases hydrophobic interactions, which can enhance binding affinity to proteins or enzymes. Studies suggest that this compound may act as an inhibitor or modulator of specific pathways, making it valuable for further research into its mechanism of action .

Several compounds share structural similarities with 2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-OL:

Compound NameStructural FeaturesUnique Aspects
2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanolContains amino and hydroxyl groups; fluorinated phenyl ringUnique combination of trifluoromethyl and amino groups enhances reactivity
2-Amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]ethanolSimilar structure but different position of fluorine atomDifferent stereochemistry may influence biological activity
2-Amino-2-[2-chloro-3-(trifluoromethyl)phenyl]ethanolChlorine instead of fluorineDifferent electronic properties may affect reactivity and binding
1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanamineLacks hydroxyl groupLimited functionality compared to the target compound

The unique combination of functional groups in 2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-OL differentiates it from these similar compounds, potentially leading to distinct chemical behaviors and biological activities .

XLogP3

1.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

223.06202656 g/mol

Monoisotopic Mass

223.06202656 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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